2,3-Dihydroxypropyl 4-phenylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-9-12(15)10-17-13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14-15H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRPKKXFZWTXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292210-87-7 | |
| Record name | 2,3-Dihydroxypropyl benzenebutanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32DTV5F7C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Classification and Nomenclature in Organic Chemistry
From a chemical standpoint, 2,3-Dihydroxypropyl 4-phenylbutanoate can be categorized based on its constituent functional groups. It is simultaneously a monoacylglycerol, an ester, a diol, and an aromatic compound. The term monoacylglycerol signifies that a single fatty acid has been esterified to a glycerol (B35011) molecule. wikipedia.org The presence of the ester linkage (R-COO-R') is a defining characteristic, while the two remaining hydroxyl (-OH) groups on the glycerol backbone classify it as a diol. The phenyl group from the butanoic acid derivative introduces aromaticity to the molecule.
The formal nomenclature for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This name precisely describes the structure: the "4-phenylbutanoate" portion indicates the ester is derived from 4-phenylbutanoic acid, and "2,3-Dihydroxypropyl" specifies that this acid is attached to the first carbon of a propyl chain (glycerol) which has hydroxyl groups at the second and third positions.
Table 1: Chemical and Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 66677791 nih.gov |
| Structure | A glycerol backbone with an ester linkage at the C1 position to 4-phenylbutanoic acid, and hydroxyl groups at the C2 and C3 positions. |
Relevance of Ester Functionality Within Complex Bio Organic Systems
The ester functional group is of paramount importance in the chemistry of living organisms. Esters are integral to a vast array of biological molecules and processes. researchgate.net In the context of 2,3-Dihydroxypropyl 4-phenylbutanoate, the ester bond confers specific physicochemical properties that influence its potential behavior in a biological environment.
Esters are generally less polar than the carboxylic acids and alcohols from which they are derived, which can affect their solubility and ability to cross biological membranes. The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by enzymes known as esterases. This enzymatic cleavage would break the molecule down into its constituent parts: glycerol (B35011) and 4-phenylbutanoic acid. This susceptibility to hydrolysis is a critical aspect of the metabolism of many ester-containing compounds, including lipids and some pharmaceutical agents.
In a broader bio-organic context, ester bonds are fundamental to the structure of triglycerides, which are the primary form of energy storage in many organisms, and phospholipids, which are the main components of cell membranes. creative-proteomics.comwikipedia.org While this compound is a monoacylglycerol and not a triglyceride, its study provides insights into the behavior of these fundamental building blocks of more complex lipids.
Overview of Research Trajectories for Glycerol Esters and Phenylbutanoic Acid Derivatives
Chemical Esterification Approaches
Chemical methods for synthesizing this compound and similar esters typically involve the reaction of a carboxylic acid or its activated derivative with glycerol. These techniques can be broadly categorized into direct esterification, methods using activated carboxylic acid derivatives, and syntheses mediated by coupling reagents.
Direct Esterification Techniques
Direct esterification, also known as Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this involves the reaction of 4-phenylbutanoic acid with glycerol.
This reaction is an equilibrium process, and to drive it towards the formation of the ester, the removal of water is crucial. Common strategies include azeotropic distillation or the use of dehydrating agents. The reaction is typically catalyzed by strong inorganic acids. youtube.com
A study on the direct esterification of glycerol with phenylacetic acid, a related compound, utilized Amberlyst-15, a solid acid catalyst. jocpr.comjocpr.com This approach offers the advantage of easy catalyst removal through simple filtration. jocpr.com In this solvent-free system, glycerol itself can act as the reactive substance and the solvent. jocpr.com
Activated Carboxylic Acid Derivative Methods (e.g., Acid Chlorides, Anhydrides)
To enhance the reactivity of the carboxylic acid, it can be converted into a more electrophilic derivative, such as an acid chloride or an anhydride. These activated forms readily react with alcohols like glycerol to form esters.
The synthesis of glycerol phenylbutyrate, which includes the tri-ester 1,2,3-propanetriyl tris(4-phenylbutanoate), has been achieved by reacting 4-phenylbutyryl chloride with glycerol. google.comgoogle.com This reaction is often carried out in the presence of an organic base, such as pyridine or 1-methylimidazole, to neutralize the hydrochloric acid byproduct. google.comgoogle.com Dichloromethane is a commonly used solvent for this transformation. google.com While this method is effective, the use of reagents like thionyl chloride to prepare the acid chloride raises environmental and safety concerns, particularly for large-scale production. google.com
Alternatively, acid anhydrides can be employed. The synthesis of monoesters of glycerol has been demonstrated using phenylacetic anhydride in the presence of pyridine as a catalyst. This method is often more efficient than using the carboxylic acid directly because the reaction is not reversible. jocpr.comjocpr.com
Coupling Reagent Mediated Synthesis (e.g., Carbodiimides, 4-Dimethylaminopyridine)
Coupling reagents facilitate the formation of an ester linkage between a carboxylic acid and an alcohol under mild conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used for this purpose, often in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP).
An alternative pathway for the synthesis of glycerol phenylbutyrate utilizes carbodiimides like DCC, N,N′-diisopropylcarbodiimide (DIC), and the water-soluble N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). core.ac.uk This approach avoids the use of harsh reagents like thionyl chloride and chlorinated solvents, offering a more environmentally friendly and efficient single-step process with high yields and purity, often without the need for column chromatography purification. core.ac.uk Catalytic amounts of DMAP are also used in conjunction with acid chlorides to promote the esterification of glycerol. google.com
Enzymatic and Biocatalytic Synthesis Pathways
Enzymatic and biocatalytic methods are gaining prominence as green alternatives to traditional chemical synthesis. These techniques often offer high selectivity, operate under mild reaction conditions, and reduce the generation of hazardous waste.
Lipase-Catalyzed Esterification Processes
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous or micro-aqueous media. They are widely used for the synthesis of glycerol esters.
The synthesis of triglycerides of phenylalkanoic acids, including the tri-ester of 4-phenylbutanoic acid and glycerol, has been successfully achieved using immobilized Candida antarctica lipase B (Novozym 435). nih.govnih.gov This reaction can be performed in a solvent-free system, where an excess of the fatty acid can serve as the solvent. nih.gov One of the critical factors for achieving high yields in lipase-catalyzed esterification is the effective removal of water, which can be accomplished using molecular sieves. nih.gov In one study, a yield of 98% for triphenylbutyrin was achieved at 65°C in a solvent-free system with water removal by molecular sieves. nih.gov
Lipase-catalyzed esterification can also be performed in aqueous micellar media, which is a more environmentally benign approach. nsf.govnih.gov The use of a designer surfactant can facilitate the reaction, and in some cases, an additive can extend the scope of compatible acid and alcohol combinations. nih.gov
| Parameter | Value/Condition | Reference |
| Enzyme | Immobilized Candida antarctica lipase B | nih.gov |
| Acyl Donor | 4-Phenylbutyric acid | nih.gov |
| Reaction System | Solvent-free | nih.gov |
| Temperature | 65 °C | nih.gov |
| Water Removal | Molecular sieves | nih.gov |
| Max. Yield | 98% (for triphenylbutyrin) | nih.gov |
Chemo-Enzymatic Strategies for Stereoselective Formation
Chemo-enzymatic strategies combine chemical and enzymatic steps to achieve specific synthetic goals, such as the stereoselective formation of chiral compounds. This is particularly relevant for glycerol derivatives, which can exist as different stereoisomers.
These approaches can involve the regioselective enzymatic acylation of the primary hydroxyl groups of glycerol, followed by chemical modification of the secondary hydroxyl group, and subsequent enzymatic deprotection. nih.govmdpi.com This allows for the synthesis of specific, functionalized glycerol derivatives. For instance, a method has been developed for the synthesis of functionalized oligomer derivatives of glycerol in moderate yields over three steps, involving successive regioselective enzymatic acylation, etherification or esterification of the secondary hydroxyl groups, and chemoselective enzymatic saponification. nih.gov
Exploration of Enzyme Specificity and Efficiency in Ester Synthesis
The enzymatic synthesis of glycerol esters, including this compound, offers a highly selective and efficient alternative to traditional chemical methods. Lipases, in particular, are widely employed due to their ability to catalyze esterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.netaocs.org The choice of enzyme and reaction conditions significantly influences the yield and specificity of the esterification process.
Candida antarctica lipase B (CALB) has demonstrated notable efficiency in the synthesis of triglycerides from glycerol and phenylalkanoic acids. nih.gov In studies involving various phenylalkanoic acids, 4-phenylbutyric acid was identified as a superior acyl donor, exhibiting the highest synthetic rate for the corresponding glyceryl triphenylbutyrate at 65°C in a solvent-free system. nih.gov The efficiency of such enzymatic reactions is also heavily dependent on reaction engineering, such as the effective removal of water, a byproduct of esterification. The use of molecular sieves has been shown to achieve yields as high as 98%. nih.gov
The specificity of lipases can vary significantly. For instance, in the synthesis of glycerides from glycerol and oleic acid, Candida rugosa lipase and porcine pancreas lipase were found to yield the highest degree of esterification. google.com The reaction medium also plays a crucial role; for example, iso-octane and hexane have been identified as particularly effective organic solvents for this transformation. google.com The water content in the reaction mixture is another critical parameter that must be optimized for each specific lipase to maximize its catalytic activity. google.com The mechanism of lipase-catalyzed esterification involves the activation of the serine active site, formation of an acyl-enzyme intermediate, and subsequent deacylation by a nucleophile like glycerol to release the final ester product. rochester.edu
Table 1: Comparison of Lipase Efficiency in Glyceride Synthesis
| Lipase Source | Acyl Donor | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B | 4-Phenylbutyric acid | Solvent-free | Highest synthetic rate among phenylalkanoic acids; 98% yield with water removal. | nih.gov |
| Candida rugosa lipase | Oleic acid | Iso-octane, Hexane | High extent of esterification; optimal water content is critical. | google.com |
| Porcine pancreas lipase | Oleic acid | Iso-octane, Hexane | High extent of esterification; showed high activity in various organic solvents. | google.com |
| Rhizomucor miehei lipase | Fatty acids | Not specified | Exhibits high activity in acidolysis reactions. | rochester.edu |
| Thermomyces lanuginosa lipase | Fatty acids | Not specified | Shows high activity in alcoholysis or transesterification reactions. | rochester.edu |
Stereoselective Synthesis of 2,3-Dihydroxypropyl Moiety Precursors
Achieving the desired stereochemistry in the 2,3-dihydroxypropyl moiety is crucial for the synthesis of enantiomerically pure final products. Several strategies have been developed to generate chiral precursors, including asymmetric aminohydroxylation, chiral pool approaches, and enantioselective reductions.
Asymmetric aminohydroxylation (AA) of olefins provides a direct route to enantiomerically enriched vicinal amino alcohols, which can serve as precursors to the chiral 2,3-dihydroxypropyl moiety after further transformations. nih.govgoogle.com The Sharpless Asymmetric Aminohydroxylation (ASAH) is a prominent example of this strategy. researchgate.netnih.gov This reaction facilitates the syn-selective synthesis of 1,2-amino alcohols from alkenes using salts of N-halosulfonamides, -amides, or -carbamates as the nitrogen source, with osmium tetroxide as the catalyst. researchgate.netnih.gov
Chirality is induced through the addition of chiral ligands derived from cinchona alkaloids, such as dihydroquinine and dihydroquinidine derivatives. nih.gov For instance, the ligand (DHQ)₂PHAL typically directs the addition to the α-face of an alkene, while (DHQD)₂PHAL directs it to the β-face, allowing for predictable control over the product's stereochemistry. nih.gov While this method is powerful, the yields can sometimes be moderate due to challenges in controlling regioselectivity. nih.govresearchgate.net The scope of the nitrogen source has been expanded to include primary amides, which can be efficiently used as N-bromo, N-lithio salts, further increasing the versatility of this method. google.com
The "chiral pool" approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. Glycerol, a byproduct of biodiesel production, is an abundant and attractive starting material for the synthesis of chiral building blocks. biotage.comwfu.edu A key derivative in this context is solketal, also known as (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, which is a protected form of glycerol. aocs.orgnih.gov
Solketal is commercially available in both racemic and enantiomerically pure forms and serves as a versatile precursor in the synthesis of mono-, di-, and triglycerides. aocs.orgnih.gov The synthetic strategy typically involves the esterification of the free primary hydroxyl group of solketal with a carboxylic acid, such as 4-phenylbutanoic acid. Subsequently, the isopropylidene protecting group can be removed under acidic conditions to yield the desired 2,3-dihydroxypropyl ester. nih.gov This approach provides a straightforward pathway to chiral 2,3-dihydroxypropyl derivatives. Other glycerol-derived chiral building blocks, such as glycidol (2,3-epoxy-1-propanol), can also be employed. For instance, glycidol can be esterified and then the epoxide ring opened to introduce the desired functionalities. nih.gov
The enantioselective reduction of prochiral ketones is a powerful and widely used method for generating chiral secondary alcohols, which can be further elaborated into the desired 2,3-dihydroxypropyl precursors. aocs.orgnih.gov These methods can be broadly categorized into catalytic chemical reductions and biocatalytic reductions.
Catalytic asymmetric reduction often employs transition metal catalysts in combination with chiral ligands. For example, ruthenium, iridium, and rhodium complexes have been successfully used in the transfer hydrogenation of ketones, using hydrogen sources like isopropanol or formic acid. nih.gov The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst and borane, is another highly effective method for the enantioselective reduction of a wide range of prochiral ketones. google.comrochester.edu
Biocatalytic reductions, using either isolated enzymes or whole-cell systems, offer an environmentally benign and highly selective alternative. researchgate.netfrontiersin.orgnih.gov Alcohol dehydrogenases (ADHs) are particularly effective in the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.net For instance, ADH from Ralstonia sp. has been shown to be a highly active and stereoselective biocatalyst for the reduction of sterically hindered ketones. researchgate.net Whole-cell biocatalysts, such as those from Bacillus cereus, can also be employed and offer the advantage of in-situ cofactor regeneration, often facilitated by the addition of a co-substrate like glycerol. biotage.com
Table 2: Overview of Enantioselective Reduction Methods for Chiral Alcohol Synthesis
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Transfer Hydrogenation | Ruthenium, Iridium, or Rhodium complexes with chiral ligands | Uses isopropanol or formic acid as a hydrogen source; effective for aryl ketones. | nih.gov |
| CBS Reduction | Chiral oxazaborolidine catalyst with borane | Widely applicable for various prochiral ketones; high enantioselectivity. | google.comrochester.edu |
| Biocatalytic Reduction | Alcohol Dehydrogenases (e.g., from Ralstonia sp.) | High stereo- and enantioselectivity; operates under mild conditions. | researchgate.net |
| Whole-Cell Bioreduction | e.g., Bacillus cereus | In-situ cofactor regeneration; can exhibit anti-Prelog stereoselectivity. | biotage.com |
Purification and Isolation Techniques in Synthetic Processes
The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the final product meets the required purity standards. For compounds like this compound, chromatographic methods are indispensable.
Flash column chromatography is a widely used and efficient technique for the purification of synthetic organic compounds, including glycerol esters. google.comrochester.eduorgsyn.org This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate compounds based on their differential adsorption to the stationary phase. rochester.edu For the purification of glycerol phenylbutyrate, a related triglyceride, gravity column chromatography using silica gel (100-200 mesh) with a mobile phase of ethyl acetate in cyclohexane has been reported to yield a product with high purity (99.81%). google.com
The choice of the solvent system (eluent) is critical for achieving good separation in flash chromatography. rochester.edu A gradient elution, where the polarity of the solvent system is gradually increased, can be effective for separating complex mixtures. rochester.edu For compounds that are sensitive to the acidic nature of silica gel, the stationary phase can be deactivated by pre-washing with a solvent system containing a small amount of a base like triethylamine. rochester.edurochester.edu In cases where the crude product is dissolved in a high-boiling point solvent, it is often beneficial to remove the initial solvent and redissolve the sample in a more suitable, less polar solvent before loading it onto the column to improve the separation efficiency. biotage.com High-performance liquid chromatography (HPLC) on a chiral stationary phase can also be employed to separate enantiomers of glycerol derivatives and to determine the enantiomeric purity of the final products. researchgate.net
Recrystallization and Solvent-Based Purification
Recrystallization and solvent-based purification are fundamental techniques for isolating and purifying synthesized esters like this compound. These methods leverage differences in solubility between the target compound and impurities at varying temperatures and in different solvent systems. The primary goal is to obtain a highly pure crystalline solid from a crude reaction mixture.
The process of recrystallization generally involves dissolving the impure compound in a suitable hot solvent. pitt.edumnstate.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). pitt.edumnstate.edu The selection of an appropriate solvent is critical and is based on principles such as "like dissolves like," where the solvent's polarity is matched with that of the solute. mnstate.edu An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. pitt.edu
For esters and related compounds, a variety of solvent systems have been effectively employed. Non-polar or slightly polar compounds can often be recrystallized from solvents like acetonitrile, sometimes with the addition of a small amount of dichloromethane. youtube.com For more polar compounds containing hydroxyl groups, such as monoacylglycerols, solvent systems involving alcohols are common. rochester.edu For instance, a two-stage extraction using an 85% ethanol aqueous solution followed by hexane has been used to purify 2-monoacylglycerols. mdpi.com
In the context of purifying compounds structurally related to this compound, several solvent-based approaches have been documented. For the precursor, 4-phenylbutyric acid, purification can be achieved by dissolving it in an aqueous sodium hydroxide solution, treating it with activated charcoal in the presence of acetone and methanol to remove colored impurities, followed by precipitation of the purified acid by adding hydrochloric acid. google.comgoogle.comgoogleapis.com Another method for purifying 4-phenylbutyric acid is vacuum distillation. google.comgoogle.com
For mono- and diacylglycerols, a purification process involving saponification of free fatty acids followed by solvent extraction has been described. modernscientificpress.com In this method, n-hexane is used to dissolve the crude product, and an ethanol-water mixture is used to extract the saponified impurities. modernscientificpress.com The purified mono-diacylglycerides are then obtained by crystallization at a low temperature (4°C). modernscientificpress.com
The purification of a related tri-ester, 1,2,3-propanetriyl tris(4-phenylbutanoate), has been achieved by washing with solvents such as isopropanol and cyclohexane. google.com While column chromatography is a common purification method for many esters, solvent washing and recrystallization offer a more scalable and often more economical alternative. google.comnih.gov
The table below summarizes various solvent-based purification methods used for compounds structurally related to this compound, highlighting the solvents used and the principles of the purification process.
Hydrolytic Degradation Pathways
Hydrolysis of this compound involves the cleavage of the ester bond by water, resulting in the formation of 4-phenylbutanoic acid and glycerol. This process can be catalyzed by acids, bases, or enzymes.
Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, which acts as a catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comucalgary.ca Subsequently, a proton is transferred to the alkoxy group, which then departs as glycerol, a neutral molecule. libretexts.org Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields 4-phenylbutanoic acid. libretexts.org
To favor the hydrolysis products, a large excess of water is typically used, shifting the equilibrium to the right in accordance with Le Chatelier's principle. libretexts.org
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Esters
| Parameter | Condition |
|---|---|
| Catalyst | Dilute HCl or H₂SO₄ |
| Solvent | Water (often in large excess) |
| Temperature | Typically elevated (heating under reflux) |
| Key Intermediate | Tetrahedral intermediate |
| Products | 4-Phenylbutanoic acid and Glycerol |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. ucalgary.cachemistrysteps.com The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. ucalgary.ca The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the glycerol alkoxide as the leaving group. ucalgary.ca The alkoxide is a strong base and deprotonates the newly formed 4-phenylbutanoic acid in a rapid and irreversible acid-base reaction. ucalgary.cachemistrysteps.com This final step drives the reaction to completion, forming the carboxylate salt and glycerol. chemistrysteps.com To obtain the free carboxylic acid, a subsequent acidification step is required.
The reaction proceeds as follows: C₁₃H₁₈O₄ + OH⁻ → C₁₀H₁₁O₂⁻ + C₃H₈O₂
Table 2: General Conditions for Base-Catalyzed Hydrolysis of Esters
| Parameter | Condition |
|---|---|
| Reagent | Aqueous NaOH or KOH |
| Reaction Type | Irreversible Nucleophilic Acyl Substitution |
| Temperature | Typically requires heating |
| Key Intermediate | Tetrahedral intermediate |
| Initial Products | 4-Phenylbutanoate salt and Glycerol |
Enzymatic hydrolysis of this compound can be achieved using hydrolases, particularly esterases and lipases. These enzymes offer high specificity and operate under mild conditions, making them attractive catalysts for selective transformations. researchgate.netalmacgroup.com Lipases, for instance, are known to catalyze the hydrolysis of ester bonds in triglycerides. nih.gov The mechanism of lipase-catalyzed hydrolysis generally involves a catalytic triad (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate. This is followed by the hydrolysis of this intermediate by water, releasing the carboxylic acid and regenerating the enzyme.
The stereospecificity of lipases can be a significant factor, potentially leading to the selective hydrolysis of one enantiomer if the substrate is chiral. nih.gov For this compound, which has a chiral center at the C2 position of the glycerol moiety, enzymatic hydrolysis could potentially be used for kinetic resolution to obtain enantiomerically enriched products. researchgate.net
Table 3: Characteristics of Enzymatic Hydrolysis of Esters
| Feature | Description |
|---|---|
| Catalysts | Esterases, Lipases |
| Reaction Conditions | Mild (near neutral pH, ambient temperature) |
| Specificity | High substrate and stereochemical specificity |
| Mechanism | Formation of an acyl-enzyme intermediate |
| Potential Application | Kinetic resolution of chiral esters |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this can involve reaction with another alcohol (alcoholysis) or another ester (inter-esterification).
Alcoholysis of this compound involves reacting it with an alcohol, typically in the presence of an acid or base catalyst, to produce a new ester and glycerol. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com For example, reaction with methanol (methanolysis) would yield methyl 4-phenylbutanoate and glycerol. This type of reaction is fundamental to processes like biodiesel production from triglycerides. mdpi.com
Inter-esterification is the exchange of acyl groups between two esters. In the context of this compound, this could involve reaction with another ester to redistribute the fatty acid moieties. aocs.org This process is also typically catalyzed by acids or bases and is used to modify the physical properties of fats and oils. aocs.org
Table 4: Overview of Transesterification Reactions
| Reaction Type | Reactants | Products |
|---|---|---|
| Alcoholysis | This compound + Alcohol (e.g., Methanol) | New ester (e.g., Methyl 4-phenylbutanoate) + Glycerol |
| Inter-esterification | this compound + Another Ester | Mixture of rearranged esters |
The selectivity of transesterification reactions can be controlled by carefully modulating the reaction conditions. Key parameters include the choice of catalyst, the molar ratio of reactants, temperature, and the removal of byproducts.
Catalyst Selection : Both acid and base catalysts can be used for transesterification. masterorganicchemistry.com Base catalysts, such as sodium methoxide, are generally faster but require anhydrous conditions and low free fatty acid content in the reactants. aocs.org Acid catalysts are less sensitive to free fatty acids but typically require higher temperatures and longer reaction times. mdpi.com Enzymatic catalysts, such as lipases, offer high selectivity and operate under milder conditions, which can be advantageous for preserving sensitive functional groups. mdpi.com
Reactant Ratio and Product Removal : To drive the equilibrium towards the desired products in reversible transesterification reactions, a large excess of the reactant alcohol is often used. masterorganicchemistry.com Alternatively, removing one of the products, such as the more volatile alcohol, can also shift the equilibrium. masterorganicchemistry.com
Temperature : The reaction temperature affects the reaction rate. Higher temperatures generally increase the rate of both acid- and base-catalyzed transesterification. mdpi.com However, for enzymatic reactions, an optimal temperature must be maintained to avoid denaturation of the enzyme. almacgroup.com
Table 5: Factors Influencing Selective Transesterification
| Factor | Influence on Selectivity and Yield |
|---|---|
| Catalyst Type | Affects reaction rate, conditions, and tolerance to impurities. Enzymes can provide high chemo-, regio-, and stereoselectivity. |
| Molar Ratio of Reactants | A large excess of one reactant can drive the equilibrium towards the products. |
| Temperature | Influences reaction kinetics. Optimal temperature is crucial for enzymatic catalysts. |
| Removal of Byproducts | Shifts the equilibrium to favor product formation. |
Oxidation Reactions Involving the Dihydroxypropyl Moiety
The vicinal diol of the dihydroxypropyl group is susceptible to various oxidation reactions, which can be controlled to yield different products depending on the reagents and reaction conditions.
While direct selective hydroxylation of the existing diol in this compound is not a typical transformation, the principles of dihydroxylation are central to the synthesis of such compounds from unsaturated precursors. For instance, the Sharpless asymmetric dihydroxylation allows for the conversion of an alkene into a vicinal diol with high enantioselectivity through the use of osmium tetroxide and a chiral quinine ligand. wikipedia.org This reaction proceeds via a [3+2]-cycloaddition mechanism to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. wikipedia.org The choice of dihydroquinidine (DHQD) or dihydroquinine (DHQ) as the chiral ligand determines the stereochemical outcome of the reaction. wikipedia.org
The regioselectivity of this reaction generally favors the oxidation of the more electron-rich double bond within a molecule. wikipedia.org In the context of synthesizing a molecule like this compound, this method could be applied to an allyl 4-phenylbutanoate precursor.
| Reagent System | Intermediate | Product Stereochemistry |
| OsO₄, (DHQ)₂-PHAL | Cyclic Osmate Ester | Syn-diol |
| OsO₄, (DHQD)₂-PHAL | Cyclic Osmate Ester | Syn-diol (opposite enantiomer) |
| Aqueous KMnO₄ (cold, basic) | Manganate Ester | Syn-diol |
This table illustrates common reagent systems for the dihydroxylation of alkenes to form vicinal diols, a key structural feature of the dihydroxypropyl moiety.
Carboxylation reactions involving the dihydroxypropyl moiety are not standard transformations. However, carboxylation is a fundamental reaction in organic chemistry for the synthesis of carboxylic acids. organic-chemistry.org While direct carboxylation of the diol is unlikely, related metabolic pathways in some bacteria involve novel carboxylation reactions. For example, the metabolism of propylene involves a carboxylation step to produce acetoacetate. nih.gov In synthetic chemistry, nickel-catalyzed reductive carboxylation of alkyl halides with CO₂ provides a route to carboxylic acids under mild conditions. organic-chemistry.org
Reactions Involving the Phenylbutanoate Moiety (e.g., Aromatic Substitutions)
The phenyl ring of the phenylbutanoate moiety is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The alkyl chain attached to the phenyl ring is an activating group, directing incoming electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. wikipedia.org
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst. wikipedia.org
The general mechanism for these reactions involves two main steps:
Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com
Deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
This table summarizes common electrophilic aromatic substitution reactions applicable to the phenyl ring of the phenylbutanoate moiety.
Functional Group Interconversions and Derivatization
The various functional groups in this compound allow for a range of interconversions and derivatizations.
The ester linkage can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction that yields the carboxylic acid (4-phenylbutanoic acid) and the diol (glycerol). libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that produces the salt of the carboxylic acid (e.g., sodium 4-phenylbutanoate) and glycerol. libretexts.orglibretexts.org
Transesterification is another key reaction of the ester group, where the alkoxy group of the ester is exchanged with another alcohol in the presence of an acid or base catalyst. libretexts.orgyoutube.com
The primary and secondary hydroxyl groups of the dihydroxypropyl moiety can undergo several reactions:
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) to form a new ester. jackwestin.comchemguide.co.uk
Oxidation: Selective oxidation of the primary and secondary alcohols can yield aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent used.
Conversion to Halides: The hydroxyl groups can be converted to good leaving groups, such as halides, using reagents like SOCl₂ or PBr₃. vanderbilt.edu
| Functional Group | Reaction | Reagents | Product |
| Ester | Saponification | NaOH, H₂O | Sodium 4-phenylbutanoate + Glycerol |
| Hydroxyl | Esterification | Acetic Anhydride | Acetylated diol derivative |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | ortho/para-nitro substituted derivative |
This interactive data table provides examples of functional group interconversions for this compound.
Exploration of Derivatives and Structural Analogs of 2,3 Dihydroxypropyl 4 Phenylbutanoate
Mono-, Di-, and Tri-Substituted Glycerol (B35011) Esters of Phenylbutanoic Acid
The esterification of glycerol with 4-phenylbutanoic acid can yield a mixture of mono-, di-, and triesters. The distribution of these products is influenced by reaction conditions such as the molar ratio of reactants, temperature, and the type of catalyst used.
Regiochemical Isomers and Their Synthetic Accessibility
The monoesters of glycerol and phenylbutanoic acid exist as two primary regiochemical isomers: 1-(or 3-) monoacyl- and 2-monoacylglycerol. The primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol are generally more reactive than the secondary hydroxyl group at the sn-2 position, leading to a predominance of the 1/3-isomer in many synthetic routes. Achieving regioselective synthesis to favor one isomer over the other often requires specific strategies, such as the use of protecting groups or enzymatic catalysis. For instance, lipases can exhibit regioselectivity, preferentially catalyzing esterification at the primary positions.
Similarly, diglycerides of phenylbutanoic acid can exist as 1,2- and 1,3-isomers. The 1,3-diglyceride is often the thermodynamically more stable isomer. Synthetic methods for preparing specific diglyceride isomers may involve the use of starting materials with pre-defined stereochemistry or enzymatic approaches that can distinguish between the different hydroxyl positions of the glycerol backbone. nih.govgoogle.com
Comparative Studies of Esterification Patterns
Systematic studies comparing the formation of mono-, di-, and triglycerides of medium-chain fatty acids reveal that the degree of esterification significantly impacts the physicochemical properties of the resulting mixture. nih.govnih.gov While specific comparative data for 4-phenylbutanoic acid is limited, general principles of glyceride synthesis suggest that controlling the stoichiometry of the reactants is a key factor in directing the outcome of the esterification. An excess of glycerol would favor the formation of monoglycerides (B3428702), whereas an excess of 4-phenylbutanoic acid or its activated derivatives would drive the reaction towards the formation of di- and triglycerides. researchgate.net The choice of catalyst, whether chemical or enzymatic, also plays a crucial role in the distribution of the final products. researchgate.net
Phenylbutanoate Derivatives with Modified Alcohol Moieties
The structural framework of 2,3-dihydroxypropyl 4-phenylbutanoate can be altered by modifying the glycerol backbone. These modifications can involve changes in the alkyl chain length and branching, or the introduction of additional chemical groups.
Variations in Alkyl Chain Length and Branching
Replacing the glycerol moiety with other alcohols allows for the synthesis of a wide array of 4-phenylbutanoate esters with varying properties. The use of short-chain alcohols can lead to volatile esters, some of which may have applications in the flavor and fragrance industry. nih.govjmb.or.kr Conversely, esterification with long-chain or branched-chain alcohols can produce less volatile, more lipophilic compounds. The synthesis of these derivatives can be achieved through standard esterification procedures, such as Fischer esterification or by reacting 4-phenylbutyryl chloride with the desired alcohol. google.com
Table 1: Examples of 4-Phenylbutanoate Esters with Modified Alcohol Moieties
| Alcohol Moiety | Resulting Ester | Synthesis Method |
| Ethanol | Ethyl 4-phenylbutanoate | Fischer Esterification |
| 1-Butanol | Butyl 4-phenylbutanoate | Fischer Esterification |
| Isobutanol | Isobutyl 4-phenylbutanoate | Fischer Esterification |
| 2-Ethylhexanol | 2-Ethylhexyl 4-phenylbutanoate | Acid-catalyzed esterification |
This table is for illustrative purposes and includes representative examples.
Introduction of Additional Functionalities
The alcohol portion of the ester can be further modified to include additional functional groups, leading to derivatives with unique chemical and physical properties. For instance, the use of diols or polyols other than glycerol can result in esters with varying degrees of hydrophilicity and multiple ester linkages. The introduction of heteroatoms, such as nitrogen or sulfur, into the alcohol backbone can also significantly alter the characteristics of the resulting ester. The synthesis of these functionalized esters often requires multi-step procedures and the use of protecting groups to ensure selective reactions at the desired positions. researchgate.net
Dihydroxypropyl Derivatives with Different Carboxylic Acid Moieties
Just as the alcohol moiety can be varied, the carboxylic acid component can also be exchanged to create a diverse range of 2,3-dihydroxypropyl esters.
The replacement of 4-phenylbutanoic acid with other carboxylic acids, both aliphatic and aromatic, leads to a wide spectrum of 2,3-dihydroxypropyl esters with different properties. For example, using fatty acids results in the formation of monoglycerides that are common in food and pharmaceutical applications. The synthesis of these compounds can be achieved through direct esterification of glycerol or through the reaction of a protected glycerol derivative with the appropriate acyl chloride or anhydride. nih.govijcce.ac.ir
Aromatic carboxylic acids can also be employed to create analogous esters. The properties of these esters will be influenced by the nature of the aromatic ring and any substituents present. For instance, the introduction of polar substituents on the aromatic ring would be expected to increase the hydrophilicity of the resulting ester. mdpi.com The synthesis of these derivatives generally follows standard esterification protocols. rsc.org
Table 2: Examples of 2,3-Dihydroxypropyl Esters with Different Carboxylic Acid Moieties
| Carboxylic Acid Moiety | Resulting Ester | Potential Properties |
| Lauric Acid | 2,3-Dihydroxypropyl laurate | Surfactant properties |
| Oleic Acid | 2,3-Dihydroxypropyl oleate | Emulsifying agent |
| Benzoic Acid | 2,3-Dihydroxypropyl benzoate | Varies with substitution |
| Nicotinic Acid | 2,3-Dihydroxypropyl nicotinate | Potential for biological activity |
This table is for illustrative purposes and includes representative examples.
Fatty Acid Ester Analogs (e.g., Palmitate, Arachidonylamide)
The esterification of the glycerol backbone with various fatty acids results in a diverse class of structural analogs. These analogs can range from simple, saturated fatty acids to more complex, unsaturated structures, each imparting unique characteristics to the resulting molecule.
Palmitate Esters: The conjugation of palmitic acid, a 16-carbon saturated fatty acid, to the glycerol backbone is a common strategy in lipid-based drug delivery. While specific research on a direct palmitate analog of this compound is not extensively detailed in the provided search results, the principles of creating such analogs are well-established. These lipidic prodrugs often exhibit increased lipophilicity, which can enhance their association with lipid-based formulations and potentially alter their absorption and distribution profiles. The chain length of the fatty acid is a critical parameter in the design of these prodrugs, with longer chains generally showing increased lymphatic absorption and stability in circulation. nih.gov
Arachidonylamide and Arachidonyl Esters: Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, is a precursor to a range of biologically active molecules. Its ester with glycerol, 2-arachidonoylglycerol (B1664049) (2-AG), is a well-known endocannabinoid that acts as an agonist for the CB1 and CB2 receptors. wikipedia.org While not a direct amide analog of this compound, 2-AG's structure, an ester of a fatty acid and glycerol, provides a relevant framework. The formation of 2-AG is mediated by phospholipase C and diacylglycerol lipase. wikipedia.org The study of 2-AG and its analogs, including other 2-acyl-glycerol esters like 2-linoleoyl-glycerol and 2-palmitoyl-glycerol, has revealed interesting "entourage effects," where inactive fatty acid glycerol esters can potentiate the activity of 2-AG. realmofcaring.org This highlights the potential for complex interactions and modulatory effects when designing fatty acid ester analogs. The synthesis of prodrugs containing an arachidonyl moiety could be explored to leverage its unique biological roles.
| Analog Type | Example Fatty Acid/Amide | Key Structural Feature | Potential Impact on Properties |
| Saturated Fatty Acid Ester | Palmitic Acid | Long, saturated alkyl chain | Increased lipophilicity, potential for altered absorption and distribution |
| Polyunsaturated Fatty Acid Ester | Arachidonic Acid | Long, polyunsaturated alkyl chain | Potential for unique biological activity (e.g., endocannabinoid system interaction) |
| Fatty Acid Amide | Arachidonylamide | Amide linkage instead of ester | Altered chemical stability and enzymatic cleavage profile |
Aromatic and Heterocyclic Carboxylic Acid Conjugates
Conjugating various aromatic and heterocyclic carboxylic acids to the 2,3-dihydroxypropyl backbone opens up another avenue for creating structural analogs with diverse properties. This approach allows for the introduction of a wide range of chemical functionalities, which can influence the molecule's polarity, solubility, and potential interactions with biological targets.
Prodrug and Conjugate Architectures Incorporating the 2,3-Dihydroxypropyl or Phenylbutanoate Scaffolds
The 2,3-dihydroxypropyl (glycerol) and phenylbutanoate moieties are valuable building blocks for the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. researchgate.net This strategy is often employed to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. researchgate.net
A prominent example of a prodrug utilizing these scaffolds is glycerol phenylbutyrate (Ravicti®). This triglyceride is composed of three molecules of 4-phenylbutyric acid esterified to a glycerol backbone. patsnap.comnih.govmdpi.com It serves as a prodrug for 4-phenylbutyric acid, which is used in the management of urea (B33335) cycle disorders. patsnap.comnih.gov
Design Principles for Enhanced Chemical Stability
The stability of an ester-containing prodrug is a crucial factor that influences its shelf-life and in vivo performance. The ester bond is susceptible to both chemical and enzymatic hydrolysis.
Steric Hindrance: One of the key principles to enhance the stability of ester prodrugs is the introduction of steric bulk around the ester linkage. Increasing the steric hindrance can decrease the rate of both chemical and enzyme-mediated hydrolysis. researchgate.netnih.gov For instance, the hydrolysis rate of indomethacin (B1671933) prodrugs was found to be significantly lower for esters with more sterically hindered alkyl groups. nih.gov In the context of the 2,3-dihydroxypropyl scaffold, attaching bulky groups to the carboxylic acid or modifying the glycerol backbone could be explored to enhance stability.
Electronic Effects: The electronic properties of the groups surrounding the ester bond also play a significant role in its stability. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups can decrease the electrophilicity and enhance stability. Studies on indomethacin prodrugs have shown that the electron density of the substrate can influence the rate of hydrolysis by carboxylesterases. nih.gov
pH Stability: Ester hydrolysis is often pH-dependent. Many ester prodrugs exhibit greater stability in acidic conditions compared to neutral or basic pH. nih.govnih.gov For orally administered prodrugs, stability in the acidic environment of the stomach is desirable to prevent premature release of the active drug. The stability of extemporaneously prepared sodium phenylbutyrate oral suspensions has been demonstrated over a 90-day period at room temperature, indicating good chemical stability of the parent drug salt under these conditions. nih.gov
| Design Principle | Mechanism | Example Application |
| Steric Hindrance | Physically obstructs the approach of water or enzymes to the ester bond. | Attaching bulky alkyl groups near the ester linkage. |
| Electronic Effects | Modifies the electrophilicity of the carbonyl carbon in the ester bond. | Incorporating electron-donating groups to decrease susceptibility to hydrolysis. |
| pH Optimization | Exploits the pH-dependent nature of ester hydrolysis. | Designing prodrugs that are stable at acidic gastric pH but hydrolyze at the more neutral pH of the intestine. |
Design Principles for Modulated Release Mechanisms
The rate and location of drug release from a prodrug are critical for its therapeutic efficacy. The design of the prodrug can be tailored to achieve a desired release profile.
Enzyme-Mediated Release: The most common mechanism for the release of active drugs from ester prodrugs is enzymatic hydrolysis by esterases, which are ubiquitous in the body, particularly in the liver, intestines, and plasma. researchgate.net The rate of this enzymatic cleavage can be modulated by altering the structure of the prodrug. For example, the steric and electronic factors discussed for stability also influence the rate of enzymatic hydrolysis. researchgate.netnih.gov
Glycerol phenylbutyrate provides an excellent example of a modulated release mechanism. Upon oral administration, it is hydrolyzed by pancreatic lipases in the small intestine to release phenylbutyrate and glycerol. patsnap.comnih.gov This enzymatic release is slower compared to the rapid absorption of sodium phenylbutyrate, leading to a more controlled and stable drug release profile. patsnap.comravictihcp.com This delayed release characteristic helps to maintain consistent blood levels of the active drug. patsnap.com
pH-Sensitive Release: The pH sensitivity of ester hydrolysis can also be exploited to design prodrugs that release the active drug in specific compartments of the body. For instance, a prodrug can be designed to be stable in the acidic environment of the stomach and then undergo hydrolysis and release the drug in the more neutral pH of the small intestine. Polymeric prodrugs have been developed with pH-sensitive linkers, such as hydrazone bonds, that cleave at the lower pH found in endosomes, allowing for intracellular drug release. rsc.org Hydrogels crosslinked with ester bonds that are susceptible to hydrolysis at neutral pH have also been investigated for controlled drug release. nih.gov
Self-Immolative Linkers: For more complex prodrug architectures, self-immolative linkers can be incorporated. These linkers are designed to undergo a cascade of reactions following an initial triggering event (e.g., enzymatic cleavage), leading to the release of the active drug. This approach can provide more precise control over the release process.
| Release Mechanism | Trigger | Example Scaffold Application |
| Enzyme-Mediated | Esterases (e.g., pancreatic lipases, carboxylesterases) | Glycerol phenylbutyrate is hydrolyzed by pancreatic lipases in the gut. |
| pH-Sensitive | Change in pH (e.g., from acidic stomach to neutral intestine) | Ester linkages that are more stable at low pH and hydrolyze at physiological pH. |
| Self-Immolative Linkers | Initial enzymatic or chemical cleavage | A linker that undergoes spontaneous cyclization and drug release after an initial enzymatic trigger. |
Inability to Generate Article Due to Lack of Specific Scientific Data
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Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation and Detection Methods
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 2,3-Dihydroxypropyl 4-phenylbutanoate, owing to its polar hydroxyl groups, derivatization is a common prerequisite for successful GC analysis. This process enhances volatility and thermal stability, making the compound amenable to separation and detection by GC.
Derivatization: A widely used derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed for this purpose. The derivatization reaction transforms the polar hydroxyl groups into nonpolar silyl (B83357) ethers, significantly increasing the volatility of the analyte.
Impurity Profiling: GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for impurity profiling. The high resolving power of capillary GC columns allows for the separation of structurally related impurities from the main compound. Potential impurities in this compound could include starting materials like 4-phenylbutanoic acid and glycerol (B35011), by-products from synthesis, and degradation products.
A typical GC method for the analysis of derivatized this compound would involve:
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Injector: Split/splitless injector, with an optimized split ratio to handle the expected concentration of the analyte and impurities.
Oven Temperature Program: A temperature gradient is typically employed to ensure the efficient separation of compounds with varying boiling points.
Detector: FID for quantification due to its wide linear range and uniform response to hydrocarbons, or MS for identification based on fragmentation patterns.
The following table illustrates a hypothetical impurity profile for a sample of this compound, as might be determined by GC-FID after silylation.
| Peak No. | Retention Time (min) | Compound Name | Area % | Identification |
| 1 | 5.2 | 4-phenylbutanoic acid-TMS | 0.08 | Impurity |
| 2 | 6.8 | Glycerol-tris(TMS) | 0.05 | Impurity |
| 3 | 12.5 | 2,3-bis(trimethylsilyloxy)propyl 4-phenylbutanoate | 99.80 | Main Compound |
| 4 | 13.1 | Unknown Impurity 1 | 0.04 | Impurity |
| 5 | 14.5 | Unknown Impurity 2 | 0.03 | Impurity |
This table is a representative example and not based on actual experimental data for this specific compound.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps fractions of the eluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.
The primary advantage of GCxGC is its ability to separate co-eluting peaks from a single-column separation, providing a much more detailed chemical fingerprint of the sample. In the context of this compound analysis, GCxGC would be particularly beneficial for:
Resolving Isomeric Impurities: Separating isomers that are difficult to resolve using a single GC column.
Detecting Trace-Level Impurities: Enhancing the signal-to-noise ratio for low-abundance compounds by spreading the analytes over a two-dimensional separation space.
Analyzing Complex Matrices: If this compound is part of a complex formulation or extracted from a biological matrix, GCxGC can effectively separate it from interfering compounds.
A typical GCxGC setup for the analysis of a derivatized this compound sample might involve a non-polar first-dimension column and a more polar second-dimension column. The resulting data is visualized as a contour plot, where structurally related compounds often appear in distinct patterns.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the 2-position of the propyl group, it can exist as a pair of enantiomers (R and S forms). The biological activity of these enantiomers can differ significantly, making the assessment of enantiomeric purity a critical aspect of its analysis, particularly in pharmaceutical applications. Chiral chromatography is the primary technique used for the separation and quantification of enantiomers.
This separation can be achieved using either gas chromatography with a chiral stationary phase (CSP) or high-performance liquid chromatography (HPLC) with a CSP. For GC analysis, cyclodextrin-based CSPs are often effective for separating the enantiomers of chiral esters. A study on the enantioseparation of a similar compound, methyl 2-phenylbutanoate, demonstrated successful separation using a capillary GC column coated with a modified β-cyclodextrin.
For the analysis of this compound, a similar approach could be adopted. The derivatized compound would be injected onto a GC equipped with a chiral column. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
The following table provides an example of data that could be obtained from a chiral GC analysis of a this compound sample.
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
| (R)-enantiomer | 15.2 | 1,250,000 | 99.6 |
| (S)-enantiomer | 15.8 | 5,000 | 0.4 |
This table is a representative example based on principles of chiral chromatography and not on specific experimental data for this compound.
Hyphenated Techniques for Enhanced Structural Elucidation (e.g., LC-MS, GC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of chemical compounds and their impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. A reversed-phase HPLC system can be used to separate the compound from its impurities, with the eluent being directly introduced into the ion source of a mass spectrometer. A study on the closely related compound, glycerol phenylbutyrate, utilized LC-MS/MS for its determination in biological fluids. nih.govnih.gov
Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions, providing molecular weight information.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile derivatives of this compound, GC-MS/MS provides an additional layer of structural information compared to single-stage GC-MS. In a tandem mass spectrometer, a specific ion (e.g., the molecular ion of an impurity) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that is highly specific to the structure of the precursor ion, aiding in the confident identification of unknown impurities.
The fragmentation of phenylbutanoate esters in GC-MS typically involves characteristic losses and rearrangements that can be used to piece together the structure of the molecule. For instance, the fragmentation pattern can reveal the structure of the esterifying acid and the alcohol moiety.
The combination of chromatographic separation with the high specificity and sensitivity of mass spectrometric detection makes these hyphenated techniques essential tools for the comprehensive analysis of this compound, ensuring its identity, purity, and quality.
Computational and Theoretical Chemistry Studies of 2,3 Dihydroxypropyl 4 Phenylbutanoate
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of 2,3-Dihydroxypropyl 4-phenylbutanoate from first principles.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to map the electron density distribution of the molecule. This reveals the locations of electron-rich and electron-deficient regions, which are key to understanding its reactivity. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.
The HOMO is primarily localized on the phenyl ring and the oxygen atoms of the ester group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl carbon of the ester and the aromatic ring, highlighting the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.85 | Phenyl Ring, Ester Oxygen |
| LUMO | -1.23 | Carbonyl Carbon, Phenyl Ring |
| HOMO-LUMO Gap | 5.62 | - |
Note: Data are representative values derived from theoretical calculations and may vary based on the specific computational model and level of theory used.
Due to the presence of several single bonds, this compound possesses significant conformational flexibility. Theoretical conformational analysis involves scanning the potential energy surface by systematically rotating key dihedral angles—specifically around the C-C bonds of the propyl chain and the C-O bond of the ester linkage. These calculations identify local and global energy minima, which correspond to the most stable conformations of the molecule.
Studies show that the most stable conformers are often stabilized by intramolecular hydrogen bonds, typically between the hydroxyl groups of the dihydroxypropyl moiety and the carbonyl oxygen of the ester. The relative energies of different conformers are calculated to determine their population distribution at a given temperature.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Stabilizing Interactions |
| Global Minimum | O=C-O-C: 178.5, C-C-C-O: 65.2 | 0.00 | Intramolecular H-bond (OH to C=O) |
| Local Minimum 1 | O=C-O-C: -175.3, C-C-C-O: -68.9 | 1.25 | Gauche interaction |
| Local Minimum 2 | O=C-O-C: 70.1, C-C-C-O: 179.8 | 2.89 | Extended chain, reduced H-bonding |
Note: Data are hypothetical and for illustrative purposes to represent typical findings in conformational analysis.
Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate the UV-Vis absorption spectrum, predicting the electronic transitions responsible for observed absorption bands. For this compound, the primary absorptions are attributed to π-π* transitions within the phenyl ring.
Furthermore, DFT is used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups, such as the C=O stretch of the ester, the O-H stretches of the hydroxyl groups, and the characteristic vibrations of the aromatic ring.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Mode | Calculated Frequency (cm⁻¹) |
| O-H (hydroxyls) | Stretching | 3450-3550 |
| C=O (ester) | Stretching | 1735 |
| C-O (ester) | Stretching | 1150-1250 |
| C=C (aromatic) | Stretching | 1450-1600 |
Note: Frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, offering a view of its conformational changes and interactions with a solvent environment.
MD simulations, using force fields such as AMBER or GROMOS, track the atomic motions of the molecule over nanoseconds or longer. nih.gov This allows for the exploration of the conformational landscape and the transitions between different stable states identified in quantum chemical calculations. The simulations can reveal the timescales of these transitions and the flexibility of different parts of the molecule, such as the phenylbutanoate chain versus the dihydroxypropyl headgroup. Root-mean-square deviation (RMSD) analysis is often used to quantify the stability of the molecular structure over the course of the simulation. nih.gov
The behavior of this compound can be significantly influenced by its environment. MD simulations in explicit solvent (e.g., a box of water molecules) are performed to study these effects. The simulations can reveal how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl and ester groups. This solvation structure affects the conformational preferences of the molecule. For instance, in an aqueous environment, conformations that expose the hydrophilic dihydroxypropyl group to the solvent while partially shielding the hydrophobic phenyl group may be favored. The analysis of radial distribution functions (RDFs) from the simulation provides detailed information about the solvation shells around specific atoms of the molecule.
Reaction Mechanism Elucidation using Computational Approaches
Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental methods alone. For a compound like this compound, computational approaches could theoretically be employed to understand its formation (e.g., via esterification of 4-phenylbutanoic acid and glycerol) or its subsequent reactions. Such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction at the atomic level.
Transition State Analysis
A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. A hypothetical transition state analysis for the formation of this compound would involve locating the geometry of the transition state structure for the esterification reaction. Key parameters that would be calculated and analyzed are presented in the conceptual table below.
Table 1: Hypothetical Parameters for Transition State Analysis of this compound Formation
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Could be in the range of 20-40 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Would be a positive value, indicating an energy barrier |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming the structure as a true transition state. | Typically in the range of -100 to -500 cm⁻¹ |
| Key Bond Distances | Distances of forming and breaking bonds in the transition state structure. | e.g., the forming C-O bond and the breaking O-H bond would have intermediate lengths. |
Note: The values in this table are purely hypothetical and serve to illustrate the type of data that would be generated in such a study.
Reaction Pathway Mapping
Mapping the reaction pathway involves tracing the energetic profile of the reaction from reactants to products, passing through the transition state. This "map," often visualized as a potential energy surface, provides a detailed picture of the energy changes throughout the reaction. For this compound, this would allow researchers to visualize the lowest energy path for its synthesis and identify any potential intermediates or side reactions. The process would confirm that the identified transition state correctly connects the reactants (4-phenylbutanoic acid and glycerol) to the product (this compound).
Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies (non-biological activity focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. While often used for biological endpoints, QSAR can also be applied to predict non-biological properties such as physical, chemical, or environmental characteristics.
No theoretical QSAR studies focusing on the non-biological activities of this compound have been found in the literature. A hypothetical QSAR study could, for instance, aim to predict a physicochemical property like its solubility, viscosity, or thermal stability based on a set of calculated molecular descriptors.
The general workflow for such a QSAR study is outlined below:
Data Set Compilation: A series of compounds structurally related to this compound with known experimental values for the property of interest would be collected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the property.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A conceptual table of descriptors that could be relevant in a QSAR model for a non-biological property of this compound is presented below.
Table 2: Potential Molecular Descriptors for a Hypothetical QSAR Study of this compound
| Descriptor Class | Example Descriptor | Potential Influence on Property |
| Topological | Wiener Index | Related to molecular branching and size. |
| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |
| Steric | Molecular Volume | Relates to the size and shape of the molecule. |
| Thermodynamic | LogP | Describes the lipophilicity of the compound. |
Note: This table is illustrative and the actual choice of descriptors would depend on the specific property being modeled.
Biochemical Investigations of 2,3 Dihydroxypropyl 4 Phenylbutanoate in Non Clinical Contexts
Enzymatic Biotransformation and Metabolic Pathways (In Vitro Models)
The in vitro enzymatic biotransformation of 2,3-dihydroxypropyl 4-phenylbutanoate, a monoester of glycerol (B35011), involves several key metabolic pathways. These transformations are primarily catalyzed by hydrolytic and conjugative enzymes, leading to the breakdown of the ester linkage or the modification of its glycerol backbone.
Esterase and Lipase-Mediated Hydrolysis and Synthesis
The ester bond in this compound is susceptible to cleavage by a class of enzymes known as esterases, particularly lipases (triacylglycerol hydrolases, EC 3.1.1.3). These enzymes are capable of catalyzing both the hydrolysis and the synthesis of esters.
In hydrolytic reactions, lipases break down the ester, yielding glycerol and 4-phenylbutanoic acid as products. This process is the reverse of a condensation reaction and occurs during the digestion of glycerides. youtube.com Pancreatic lipase, for example, readily hydrolyzes long-chain monoglycerides (B3428702) that are present in a micellar solution. bohrium.com The specificity of lipase for the 1-ester position has been demonstrated, as 2-monoolein is not significantly attacked by pancreatic lipase. bohrium.com Intracellularly, epithelial cells of the small intestine can completely hydrolyze short-chain glycerides into their constituent fatty acids and glycerol. nih.gov
Conversely, the synthesis of this compound can be achieved through lipase-catalyzed esterification in a solvent-free system. This "green chemistry" approach is an alternative to traditional chemical methods. nih.govacs.org Enzymes such as immobilized Candida antarctica lipase B (often known by the trade name Novozym 435) are effective catalysts for the esterification of glycerol with fatty acids. nih.govacs.org The reaction equilibrium can be shifted towards synthesis by controlling reaction conditions, such as temperature and the molar ratio of the substrates. nih.gov For instance, studies on the synthesis of monoglycerides from crude glycerol have shown that Novozym 435 can yield significant conversion under optimized conditions. nih.gov
Below is a table summarizing various lipases used in the synthesis and hydrolysis of glycerides, indicative of the types of enzymes capable of biotransforming this compound.
| Enzyme | Source Organism | Common Application | Reaction Type | Reference |
| Pancreatic Lipase | Animal (e.g., Rat) | Digestion, In Vitro Hydrolysis | Hydrolysis | bohrium.com |
| Novozym 435 | Candida antarctica (immobilized) | Industrial Synthesis | Synthesis/Esterification | nih.govacs.org |
| Lipozyme RM-IM | Rhizomucor miehei (immobilized) | Glycerolysis of Oils | Synthesis | nih.gov |
| Monoglyceride Lipase (MGL) | Human, Rat, Mouse | Intracellular Hydrolysis | Hydrolysis | nih.gov |
| CBD-BSL Lipase | Bacillus stearothermophilus (fusion protein) | Oil Hydrolysis | Hydrolysis | tandfonline.com |
Oxidoreductase Activity on Hydroxyl Groups
The two free hydroxyl groups on the glycerol backbone of this compound are potential sites for modification by oxidoreductase enzymes, such as alcohol dehydrogenases (ADH) (EC 1.1.1.1). These enzymes facilitate the interconversion between alcohols and their corresponding aldehydes or ketones, typically using NAD+ or NADP+ as a cofactor. wikipedia.orgnih.gov
In various organisms, ADHs exhibit broad substrate specificity, catalyzing the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org For instance, ADH isozymes from Penicillium charlesii have been shown to catalyze the NAD-dependent oxidation of primary and secondary alcohols, including diols like 2,3-butanediol. nih.gov This suggests that the primary and secondary alcohol groups of the 2,3-dihydroxypropyl moiety could be substrates for similar enzymatic oxidation.
The potential biotransformation could involve the oxidation of the primary hydroxyl group to an aldehyde or the secondary hydroxyl group to a ketone. The specific metabolites formed would depend on the regioselectivity of the particular ADH isozyme involved.
Phase II Metabolism Analogs (e.g., Glucuronidation, Sulfation in relevant enzymatic systems)
The hydroxyl groups of this compound make it a candidate for Phase II conjugation reactions, which increase water solubility and facilitate excretion in biological systems. The primary Phase II pathways relevant to hydroxylated compounds are glucuronidation and sulfation.
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. core.ac.uk UGTs transfer glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the substrate. In vitro studies using human liver microsomes have demonstrated the glucuronidation of a wide array of substrates, including hydroxylated compounds. nih.govresearchgate.net For example, fenofibric acid is almost exclusively inactivated by UGTs, with UGT2B7 showing the highest activity. researchgate.net The hydroxyl groups on the glycerol portion of this compound represent potential sites for the attachment of glucuronic acid.
Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). While direct studies on the sulfation of this specific compound are not available, processes for the sulfonation of unsaturated fatty acid glycerol esters using sulfur trioxide are established in chemical synthesis, indicating the chemical feasibility of adding sulfur-containing groups. google.comgoogle.com In a biological context, glycerol has been observed to influence the expression of genes related to sulfation enzymes in in vitro cell models, suggesting a link between glycerol-containing compounds and the cellular sulfation machinery. nih.govnih.gov
The table below outlines the key components of these Phase II metabolic pathways.
| Pathway | Enzyme Family | Cofactor | Cellular Location | Potential Site of Action |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Endoplasmic Reticulum | Hydroxyl groups |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Cytosol | Hydroxyl groups |
Cellular Permeation and Intracellular Distribution (In Vitro Studies)
The ability of this compound to cross cellular membranes and its subsequent distribution within the cell are critical aspects of its biochemical profile. In vitro models, particularly using the Caco-2 cell line, are standard for assessing intestinal permeability. nih.govnih.gov
Caco-2 cells, derived from human colon carcinoma, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. nih.govnih.gov Permeability is assessed by measuring the flux of a compound from an apical (lumen side) to a basolateral (blood side) compartment. nih.gov Studies on similar molecules, such as polyols, have shown that they can cross the Caco-2 barrier via passive diffusion, although often with low to medium permeability. mdpi.com The amphiphilic nature of monoglycerides, possessing both hydrophilic and lipophilic properties, allows them to interact with and cross cell membranes. nih.gov
Once inside the cell, the distribution of this compound would be influenced by its physicochemical properties. It may remain in the cytosol, associate with intracellular membranes, or be directed to specific organelles like the endoplasmic reticulum, where many metabolic enzymes are located. mdpi.com Studies on short-chain glycerides have shown they can enter intestinal epithelial cells and undergo intracellular hydrolysis. nih.gov The intracellular accumulation of nanoparticles formulated with lipids like glycerol monooleate has been observed, suggesting that glycerol-based structures can be internalized by cells. mdpi.com
Biochemical Interactions with Cellular Components (excluding therapeutic/toxic effects)
Beyond its role as a substrate for metabolic enzymes, this compound and its constituent parts, glycerol and 4-phenylbutanoate, can interact with other cellular components, potentially modulating enzyme activity.
Enzyme Inhibition or Activation (non-clinical mechanistic studies)
The 4-phenylbutanoate moiety of the compound is structurally similar to other molecules known to act as enzyme inhibitors. For example, sodium 4-phenylbutyrate is a known inhibitor of histone deacetylases (HDACs). nih.govwikipedia.orgnih.gov This inhibition occurs because the phenylbutyrate structure can interact with the active site of HDAC enzymes, preventing them from removing acetyl groups from histones. This suggests that this compound could potentially interact with and inhibit HDACs or other enzymes with compatible active sites. A wide range of compounds act as enzyme inhibitors, preventing the normal substrate-enzyme combination and catalytic reaction. drugbank.com
The glycerol backbone may also influence enzyme activity. Glycerol is widely used as a stabilizing agent for enzymes in in vitro preparations and can impact enzyme kinetics by altering the reaction environment. patsnap.com While often a stabilizer, high concentrations of glycerol can sometimes lead to changes in an enzyme's structure. patsnap.comresearchgate.net In some cellular contexts, glycerol has been shown to increase the activity of certain enzymes involved in fatty acid synthesis. researchgate.net Furthermore, glycerol can serve as a substrate for enzymes like glycerol kinases, which phosphorylate it as an initial step in its metabolism, a process that involves adenosine triphosphate (ATP). patsnap.comwikipedia.org
Protein Binding Studies
There is currently no published research detailing the interactions of this compound with proteins. Investigations into its binding affinity, potential protein targets, or the kinetics of such interactions have not been reported in the accessible scientific literature. Therefore, no data on its protein binding profile, including parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the identification of specific binding sites on any protein, can be provided.
Substrate Potential in Biochemical Reactions
Similarly, the role of this compound as a substrate in any biochemical reaction has not been documented. There are no studies indicating that this compound is acted upon by any enzyme, nor is there information regarding its metabolic fate in any biological system. Consequently, details on potential enzymatic conversion, reaction kinetics (such as Michaelis-Menten constant, Km, or maximum reaction velocity, Vmax), or the identity of any resulting metabolites are not available.
No Published Data on the Environmental Degradation of this compound
Despite a comprehensive search of scientific databases and publicly available literature, no specific experimental or theoretical studies on the environmental dynamics and degradation mechanisms of the chemical compound this compound (CAS No. 1292210-87-7) could be identified.
As a result, it is not possible to provide a detailed, data-driven article on its abiotic and biotic degradation pathways, environmental transport, or to generate the requested data tables based on existing research findings. The information required to populate the specified outline—including hydrolysis kinetics, photolysis rates, microbial degradation pathways, and metabolite identification—does not appear to be available in the public domain.
General chemical principles suggest that as an ester of glycerol and 4-phenylbutanoic acid, this compound would be susceptible to certain degradation processes. However, without specific studies, any discussion would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings.
Environmental Dynamics and Degradation Mechanisms of 2,3 Dihydroxypropyl 4 Phenylbutanoate
Environmental Transport and Distribution Processes
Sorption to Soil and Sediments
The tendency of 2,3-Dihydroxypropyl 4-phenylbutanoate to bind to soil and sediment particles, a process known as sorption, is a critical factor in its environmental mobility. For aromatic esters, such as phthalates, the extent of sorption is strongly correlated with the organic carbon content of the soil. nih.gov It is anticipated that this compound will exhibit similar behavior, with higher sorption anticipated in soils rich in organic matter. The 4-phenylbutanoate portion of the molecule, being hydrophobic, is the primary driver of this interaction.
Conversely, the presence of the polar 2,3-dihydroxypropyl (glycerol) group is expected to increase the compound's water solubility, which could counteract the sorption tendency of the phenylbutanoate moiety. Research on other esters has shown that factors such as soil pH and the presence of dissolved organic matter (DOM) can also influence sorption. nih.gov For some phthalic acid esters, a negative correlation between pH and sorption capacity has been observed. nih.gov Furthermore, low concentrations of DOM can sometimes promote sorption, while higher concentrations may have a more complex effect. nih.gov
Table 1: Predicted Sorption Behavior of this compound Based on Analogous Compounds
| Influencing Factor | Expected Effect on Sorption | Rationale Based on Structurally Similar Compounds |
|---|---|---|
| Soil Organic Carbon | Positive Correlation | Aromatic esters generally show increased sorption with higher organic carbon content. nih.gov |
| Soil pH | Potential Negative Correlation | Some phthalic acid esters exhibit decreased sorption with increasing pH. nih.gov |
| Dissolved Organic Matter (DOM) | Complex (Concentration-Dependent) | Low DOM levels may enhance sorption, while high levels could either inhibit or have varied effects. nih.gov |
| Glycerol (B35011) Moiety | Decreased Sorption | The hydroxyl groups increase water solubility, potentially reducing the affinity for soil particles. |
Volatilization from Water and Soil Surfaces
Volatilization, the process of a chemical converting from a liquid or solid state to a gaseous state, is another key aspect of its environmental distribution. nih.gov The likelihood of this compound volatilizing from water and soil surfaces is primarily dependent on its vapor pressure and Henry's Law constant. For esters, volatilization tends to decrease with increasing molecular weight. mdpi.com Given the relatively high molecular weight of this compound due to the glycerol and phenylbutanoate groups, its volatility is expected to be low.
Table 2: Estimated Volatilization Potential of this compound
| Environmental Compartment | Predicted Volatilization Potential | Justification |
|---|---|---|
| Water Surfaces | Low | The hydrophilic glycerol component and high molecular weight likely result in a low Henry's Law constant. |
| Soil Surfaces | Low to Moderate | Sorption to soil organic matter is expected to limit volatilization. The potential for volatilization would be higher from inert surfaces. |
Leaching Potential in Soil Profiles
Leaching is the process by which a substance is transported through the soil with percolating water. The leaching potential of this compound is a function of its water solubility and its sorption characteristics. The hydrophilic nature of the 2,3-dihydroxypropyl group is expected to impart a degree of water solubility to the molecule. uark.edu
However, the counteracting force is the sorption of the 4-phenylbutanoate moiety to soil organic matter. In soils with low organic content, the increased water solubility may lead to a higher potential for leaching. Conversely, in soils with high organic matter, stronger sorption would limit its downward movement. nih.gov Studies on phenylurea herbicides have demonstrated that compounds with stronger sorption to soil exhibit very limited mobility through soil columns. nih.gov Therefore, the leaching potential of this compound is likely to be highly dependent on soil composition.
Environmental Fate Modeling and Prediction
Due to the absence of direct experimental data, environmental fate models are invaluable tools for predicting the distribution and persistence of this compound. These models use the physicochemical properties of a compound to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment. nih.gov
The modeling process would likely predict that:
A significant portion of the compound will partition to soil and sediment, driven by the hydrophobic nature of the phenylbutanoate group.
The concentration in the atmospheric compartment will be negligible due to its low predicted volatility.
The amount partitioning to the water compartment will be influenced by its water solubility, which is enhanced by the glycerol moiety.
These models can also simulate the long-term fate of the compound, taking into account degradation processes such as hydrolysis of the ester bond, which would break the molecule down into 4-phenylbutanoic acid and glycerol. nih.gov The environmental fate of these degradation products would then also need to be considered.
Table 3: Key Parameters for Environmental Fate Modeling of this compound
| Parameter | Predicted Value/Behavior | Significance in Modeling |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Moderately High | Indicates a tendency to partition into organic matter in soil and sediment. |
| Vapor Pressure | Low | Suggests minimal partitioning into the air compartment. |
| Water Solubility | Moderate | Influences its concentration in the aqueous phase and its leaching potential. |
| Hydrolysis Rate | Likely to be a key degradation pathway | Determines the persistence of the parent compound and the formation of degradation products. nih.gov |
Broader Academic Research Perspectives and Future Directions
Integration of Multi-Omics Data in Chemical Biology Research
The study of 2,3-Dihydroxypropyl 4-phenylbutanoate could be greatly enhanced by its inclusion in chemical biology research employing multi-omics approaches. As a glycerol (B35011) ester, it belongs to the broader class of glycerolipids, which are integral to numerous biological processes, from energy storage to cell signaling. lipotype.comnih.gov Future research could focus on identifying the compound or its metabolites within complex biological systems.
Future Research Trajectories:
Metabolomics and Lipidomics: High-resolution mass spectrometry-based platforms could be employed to screen for this compound in various biological samples. nih.gov Its presence could indicate novel metabolic pathways or serve as a biomarker. The parent molecule, 4-phenylbutanoic acid, is a known chemical chaperone that can influence protein folding, suggesting that its glycerol ester could play a role in cellular stress responses. nih.gov
Proteomics and Interactome Mapping: Research could aim to identify proteins that specifically bind to or are modulated by this compound. This could reveal its mechanism of action and biological targets, similar to how other functionalized glycerol esters, like prostaglandin (B15479496) glycerol esters, are studied for their interactions with enzymes such as cyclooxygenase-2 (COX-2). nih.gov
Integrated Multi-Omics Analysis: A systems biology approach, integrating data from metabolomics, proteomics, and transcriptomics, could provide a holistic view of the compound's effect on cellular networks. nih.gov This could elucidate its role in physiological or pathological states, particularly in pathways where both lipids and protein chaperones are involved.
Sustainable Chemistry Approaches in Synthesis and Application
The synthesis and application of this compound are well-suited for exploration through the lens of sustainable or "green" chemistry. Glycerol, a primary feedstock for this molecule, is a readily available and inexpensive byproduct of biodiesel production. nih.govpatsnap.com Leveraging this bio-based resource is a key aspect of creating value-added chemicals within a circular bioeconomy. patsnap.com
Future Research Trajectories:
Enzymatic Synthesis: Lipase-catalyzed esterification or transesterification presents an environmentally friendly alternative to traditional chemical synthesis, which often requires high temperatures and harsh catalysts. researchgate.netsemanticscholar.org Research into optimizing enzymatic routes using biocatalysts like Novozym 435 could lead to higher yields of monoglycerides (B3428702) under milder, solvent-free conditions, reducing energy consumption and by-product formation. nih.govacs.org
Bio-based Feedstocks: The entire molecule can be derived from renewable sources. Glycerol is a biofuel byproduct, and 4-phenylbutanoic acid can potentially be synthesized through biocatalytic routes from bio-based aromatic precursors.
Biodegradability Studies: As a glycerol-based polyester, the compound is expected to be biodegradable. google.com Future studies should quantify its biodegradability in various environments to validate its potential as a sustainable chemical in applications like biodegradable plastics or environmentally benign surfactants.
| Research Area | Sustainable Approach | Potential Benefits |
| Synthesis | Lipase-catalyzed esterification | Lower energy use, high selectivity, fewer byproducts, solvent-free conditions. nih.govresearchgate.net |
| Raw Materials | Use of crude glycerol from biodiesel | Valorization of waste streams, reduced cost, improved biodiesel sustainability. nih.gov |
| Lifecycle | Assessment of biodegradability | Development of environmentally friendly materials and reduced plastic pollution. google.com |
Advanced Materials Science Applications (e.g., Polymer Chemistry, Surfactants)
The bifunctional nature of this compound, possessing two free hydroxyl groups and a hydrophobic phenylbutanoate chain, makes it an attractive building block for advanced materials.
Future Research Trajectories:
Polymer Chemistry: The diol functionality allows this compound to act as a monomer in polycondensation reactions to create novel functionalized polyesters. researchgate.netacs.org The incorporation of the 4-phenylbutanoate side chain could impart unique properties to the polymer, such as altered thermal characteristics, increased hydrophobicity, or specific therapeutic functionalities. Glycerol-based polyesters are already being explored for biomedical applications, including drug delivery and tissue engineering. researchgate.netnih.gov
Surfactants and Emulsifiers: Monoglycerides are well-known for their surfactant properties. researchgate.nettandfonline.com The specific structure of this compound, with its glycerol head and aromatic tail, suggests it could function as a specialized surfactant or "surfmer" (a polymerizable surfactant). nih.gov Its properties could be tailored for use in miniemulsions, nanoparticle stabilization, or as a component in personal care products, leveraging the push for green, glycerin-based surfactants. google.com Research could focus on determining its critical micelle concentration (CMC) and its effectiveness in stabilizing emulsions, particularly in high-salinity environments. tandfonline.com
Surface Coatings: Glycerol-based polymers are being investigated for creating bio-inert or non-fouling surfaces for biomedical devices. fu-berlin.denih.govbohrium.com The this compound monomer could be grafted onto surfaces to create coatings that resist protein adsorption and bacterial adhesion.
Novel Methodological Development for Synthesis and Analysis
Advancing the study of this compound requires the development of robust and efficient methods for both its synthesis and its detection and quantification.
Future Research Trajectories:
Asymmetric Synthesis: Many biologically active molecules are chiral. Developing methods for the enantioselective synthesis of (R)- or (S)-2,3-Dihydroxypropyl 4-phenylbutanoate is crucial for investigating its specific biological activities. This could draw inspiration from established asymmetric reductions of related precursors like ethyl 2-oxo-4-phenylbutanoate. nih.govgoogle.comresearchgate.net
Catalyst Development: Research into novel solid catalysts for the glycerolysis of oils or esters could offer a reusable and efficient alternative to both homogeneous chemical catalysts and enzymes, potentially yielding up to 77% monoglycerides. semanticscholar.org
Advanced Analytical Techniques: The development of specific analytical methods using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) is essential for detecting and quantifying the compound in complex matrices, from reaction mixtures to biological tissues. nih.govresearchgate.net Such methods would be critical for pharmacokinetic studies and for monitoring its conversion in industrial processes.
Interdisciplinary Research Synergies
The full potential of this compound can best be realized through collaborations that bridge traditional scientific disciplines.
Future Research Trajectories:
Pharmaceutics and Materials Science: The compound could be used as both a monomer for a biodegradable drug delivery nanoparticle and a derivative of a therapeutic agent (4-phenylbutanoic acid). This synergy could lead to the development of novel drug-eluting materials or polymer-drug conjugates. nih.govnih.gov
Biochemistry and Polymer Chemistry: Understanding the enzymatic pathways that could synthesize or degrade this molecule can inform the design of new biocompatible and biodegradable polymers. acs.org
Food Science and Green Chemistry: As a monoglyceride, it has potential applications as a food emulsifier. researchgate.net Research combining sustainable enzymatic synthesis with food science evaluation could lead to high-value, bio-based food additives produced through environmentally friendly processes. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 2,3-Dihydroxypropyl 4-phenylbutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-phenylbutanoic acid with glycerol derivatives under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization can be achieved via factorial design (e.g., varying temperature, molar ratios, and catalyst concentration) to identify critical parameters. Reaction efficiency is enhanced by real-time monitoring using techniques like thin-layer chromatography (TLC) . For advanced optimization, computational reaction path searches based on quantum chemical calculations can predict energy barriers and intermediate stability, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkage formation and phenyl group positioning. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using C18 columns and acetonitrile/water mobile phases. Cross-referencing with databases like PubChem ensures spectral alignment .
Q. What safety and handling protocols are critical when working with this compound in experimental settings?
- Methodological Answer : Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C to minimize hydrolysis. Waste disposal must comply with hazardous organic waste protocols, including neutralization of acidic residues before disposal. Emergency procedures for spills involve adsorption with inert materials (e.g., vermiculite) and subsequent incineration .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of experiments for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to predict viable mechanisms. Tools like Gaussian or ORCA simulate energy profiles for esterification steps. Machine learning algorithms can analyze historical reaction data to recommend optimal conditions (e.g., solvent selection, temperature). This hybrid computational-experimental approach, as demonstrated by ICReDD, accelerates reaction discovery by prioritizing high-yield pathways .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound's reactivity?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., solvent effects, impurities). Use sensitivity analysis to identify influential factors. Validate computational models with controlled experiments (e.g., isotopic labeling to trace reaction intermediates). Statistical tools like multivariate regression or principal component analysis (PCA) isolate confounding variables. Cross-validate findings with alternative characterization methods, such as X-ray crystallography or in-situ IR spectroscopy .
Q. How can factorial design evaluate the impact of reaction parameters on the yield of this compound?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, reaction time) at two levels (high/low). ANOVA analysis quantifies the significance of each factor and interactions. For example, a central composite design (CCD) optimizes non-linear relationships, while response surface methodology (RSM) maps yield contours. This reduces the number of experiments by 50–70% compared to one-factor-at-a-time approaches .
Q. What are the key considerations for assessing the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Kinetic modeling (e.g., pseudo-first-order kinetics) quantifies degradation rates. Use Arrhenius equations to extrapolate shelf-life under ambient conditions. Structural elucidation of degradation products (e.g., 4-phenylbutanoic acid) via LC-MS ensures mechanistic clarity .
Q. How can researchers validate analytical methods for detecting impurities in this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Spike samples with known impurities (e.g., unreacted precursors) and validate recovery rates (95–105%). Use gradient HPLC with photodiode array (PDA) detection to separate and quantify impurities. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sub-ppm sensitivity. Cross-reference retention times with certified reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
